(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

Lipophilicity Drug-likeness Membrane Permeability

(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915920-18-2), also known as [5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanol, is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a branched isobutyl group at the 5-position and a hydroxymethyl group at the 3-position. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 915920-18-2
Cat. No. B1511626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol
CAS915920-18-2
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NO1)CO
InChIInChI=1S/C7H12N2O2/c1-5(2)3-7-8-6(4-10)9-11-7/h5,10H,3-4H2,1-2H3
InChIKeyXQIOAXPQJMYYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol (CAS 915920-18-2) – Core Physicochemical Profile and Comparator Class Positioning


(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915920-18-2), also known as [5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanol, is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a branched isobutyl group at the 5-position and a hydroxymethyl group at the 3-position [1][2]. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol . The compound is typically supplied as a free base with 95-96% purity and exhibits a calculated LogP of approximately 0.18, indicating balanced lipophilicity suitable for both organic synthesis workflows and potential biological investigations . Its key structural differentiator—the branched isobutyl chain—contrasts with the linear alkyl or aromatic substituents found in commonly available analogs such as the methyl, ethyl, n-propyl, and phenyl derivatives [3].

Why (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol Cannot Be Simply Replaced by Other Alkyl- or Aryl-Oxadiazole Methanols in Lead Optimization


While the 1,2,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, the specific nature of the 5-position substituent profoundly dictates both physicochemical properties and biological target engagement. Linear homologation (e.g., from methyl to n-propyl) generally reduces antirhinoviral potency, while introduction of hydrophilic groups often abolishes activity entirely, underscoring a narrow SAR window for alkyl chain optimization [1][2]. Furthermore, the branched isobutyl moiety imparts a distinct steric and electronic environment compared to its straight-chain n-butyl isomer or the flat phenyl ring, directly influencing membrane permeability, protein binding pocket complementarity, and metabolic stability [3][4]. Substituting (5-isobutyl-1,2,4-oxadiazol-3-yl)methanol with a methyl, ethyl, or phenyl analog will therefore alter LogP, topological polar surface area (TPSA), and the compound's overall drug-like properties, potentially invalidating SAR hypotheses and leading to divergent outcomes in biological assays or synthetic derivatization schemes . The following quantitative evidence guide details these measurable differences to support informed selection decisions.

Quantitative Differentiation of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol: Evidence from Physicochemical Profiling and Class-Level SAR


LogP and Lipophilicity: The Isobutyl Advantage Over Methyl and Ethyl Analogs

(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol exhibits a calculated LogP of 0.18, positioning it in the optimal range for oral bioavailability and CNS penetration (Lipinski's Rule of 5: LogP ≤ 5). This contrasts sharply with the methyl analog (LogP = -1.27), which is over 100-fold more hydrophilic and may suffer from poor membrane permeability, and the ethyl analog (LogP = -0.75), which still resides in a suboptimal hydrophilic space . The isobutyl group thus provides a crucial 'Goldilocks' lipophilicity—neither too polar nor too lipophilic—essential for achieving balanced ADME properties [1].

Lipophilicity Drug-likeness Membrane Permeability

Molecular Weight and Rotatable Bond Advantage vs. Phenyl Analog

With a molecular weight of 156.18 g/mol and 3 rotatable bonds, (5-isobutyl-1,2,4-oxadiazol-3-yl)methanol is significantly smaller and more flexible than the 5-phenyl analog (MW = 176.17 g/mol, C9H8N2O2) . This 20 g/mol difference and reduced aromaticity align with fragment-based drug discovery principles favoring lower molecular complexity and higher ligand efficiency [1]. The phenyl analog's planar, rigid structure may also exhibit π-π stacking interactions that can lead to off-target promiscuity or formulation challenges [2].

Molecular Weight Rotatable Bonds Drug-likeness

Steric Bulk and Metabolic Stability: Branched vs. Linear Alkyl Chains

The branched isobutyl group introduces greater steric hindrance around the oxadiazole ring compared to the linear n-propyl or n-butyl chains. This steric bulk can shield metabolically labile sites on the heterocycle, potentially reducing oxidative metabolism by cytochrome P450 enzymes [1][2]. While direct comparative stability data for this specific series are not publicly available, studies on analogous heterocyclic systems demonstrate that branching at the α- or β-position of alkyl substituents consistently lowers intrinsic clearance in liver microsomes, often by 2- to 5-fold [3]. This positions the isobutyl derivative as a superior choice for programs prioritizing metabolic stability early in the optimization cascade.

Steric Hindrance Metabolic Stability Cytochrome P450

Density and Boiling Point: Practical Handling Differentiation

(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol is a liquid at room temperature, with a reported density of 1.126 g/cm³ and a boiling point of 266.9 °C at 760 mmHg [1]. This contrasts with the 5-phenyl analog, which is a solid with a melting point typically above 50 °C, and the methyl analog, which may exhibit lower boiling points due to weaker intermolecular forces . The liquid state of the isobutyl compound can facilitate certain synthetic operations, such as direct use in neat reactions or simplified liquid handling by automated systems, without the need for dissolution in a solvent [2].

Physical Properties Purification Handling

Recommended Procurement Scenarios for (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol Based on Quantitative Differentiation


Fragment-Based Drug Discovery for CNS or Oral Targets Requiring Balanced Lipophilicity

Procure (5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol when initiating a fragment screen or building a focused library for targets where optimal LogP is critical. Its cLogP of 0.18 positions it advantageously over the overly hydrophilic methyl (cLogP = -1.27) and ethyl (cLogP = -0.75) analogs, which may exhibit poor passive permeability. This balanced lipophilicity enhances the likelihood of identifying hits with favorable oral bioavailability or CNS penetration profiles early in the discovery process .

Lead Optimization of 1,2,4-Oxadiazole Bioisosteres with Enhanced Metabolic Stability

Select this compound as a starting point or advanced intermediate when optimizing a 1,2,4-oxadiazole lead series for improved metabolic stability. The branched isobutyl group provides steric shielding that can reduce cytochrome P450-mediated oxidation compared to linear n-alkyl chains. While direct comparative data are absent, class-level inference from oxadiazole SAR and broader medicinal chemistry precedent supports this rationale [1][2].

Automated Synthesis and High-Throughput Experimentation (HTE) Workflows

Leverage the compound's liquid physical state (density = 1.126 g/cm³) for seamless integration into automated liquid handling platforms. This avoids the need for pre-dissolution and reduces solvent usage, aligning with green chemistry principles. In contrast, solid analogs like the phenyl derivative require additional weighing and dissolution steps, which can introduce variability in high-throughput settings [3][4].

Building Block for Diversified 1,2,4-Oxadiazole Libraries via the Hydroxymethyl Handle

Utilize (5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol as a versatile synthetic building block. The hydroxymethyl group at the 3-position is a reactive handle for further derivatization (e.g., oxidation to carboxylic acid, activation as a leaving group, or coupling to amines). The isobutyl substitution pattern, distinct from the more common methyl or phenyl analogs, introduces steric and electronic diversity that can expand chemical space coverage in proprietary compound collections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.